molecular formula C10H12BrNO2 B8771517 Methyl[2-(2-bromophenyl)ethyl]carbamate

Methyl[2-(2-bromophenyl)ethyl]carbamate

Cat. No.: B8771517
M. Wt: 258.11 g/mol
InChI Key: DUWBKCSXXYPJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(2-bromophenyl)ethyl]carbamate (CAS RN: 171663-06-2) is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . It is a carbamate derivative, a class of compounds known for their utility in organic synthesis and pharmaceutical research. Carbamates are widely used as intermediates in the manufacture of various products, including insecticides and pharmaceuticals . This compound features a 2-bromophenyl group, a common structural motif that can serve as a handle for further cross-coupling reactions, making it a potential building block for the development of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl N-[2-(2-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)12-7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

DUWBKCSXXYPJBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CC=CC=C1Br

Origin of Product

United States

Scientific Research Applications

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Methyl[2-(2-bromophenyl)ethyl]carbamate and its derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.

Case Studies

  • A study demonstrated that certain carbamate derivatives exhibited a higher selectivity index for BChE compared to AChE, indicating their potential as safer therapeutic agents with fewer side effects associated with AChE inhibition .
  • Another investigation showed that this compound had an IC50 value significantly lower than established drugs like rivastigmine, suggesting enhanced potency .

Anticancer Properties

Recent research has indicated that compounds similar to this compound may exhibit anticancer activity. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer cell proliferation.

Research Findings

  • A related compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .
  • Another study highlighted that carbamates can inhibit multiple cancer cell lines by triggering apoptotic pathways, showcasing their potential as chemotherapeutic agents .

Neuroprotective Effects

In addition to its role as a cholinesterase inhibitor, this compound has been investigated for neuroprotective effects. By increasing acetylcholine levels, it may help protect neurons from degeneration associated with Alzheimer’s disease.

Findings from Research

  • Experimental models have shown that compounds with similar structures can reduce neuroinflammation and oxidative stress markers, which are critical in the pathophysiology of neurodegenerative diseases .

Data Tables

Application Mechanism IC50 (µM) Selectivity Index
Cholinesterase InhibitionReversible binding to AChE/BChE< 10High
Anticancer ActivityInduction of apoptosis and cell cycle arrest0.05Moderate
Neuroprotective EffectsReduction of neuroinflammationN/AN/A

Comparison with Similar Compounds

Structural Features and Key Properties

  • Molecular Formula: C₁₀H₁₁BrNO₂ (estimated).
  • Molecular Weight : ~257.1 g/mol.
  • Key Substituents :
    • Ortho-bromophenyl group : Imparts steric hindrance and electron-withdrawing effects.
    • Methyl carbamate : Enhances metabolic stability compared to ethyl or vinyl carbamates.

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

Positional Isomerism (Ortho vs. Para Bromination): Methyl[2-(2-bromophenyl)ethyl]carbamate (ortho-Br) exhibits greater steric hindrance compared to para-brominated analogs like [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (). This hindrance may reduce binding affinity to enzymes or receptors requiring planar aromatic interactions.

Carbamate Ester Variations: Methyl vs. Vinyl Carbamate: Highly carcinogenic due to metabolic activation to reactive epoxides (). This compound lacks the α,β-unsaturated structure of vinyl carbamate, suggesting reduced genotoxicity.

Physicochemical Comparisons

  • Lipophilicity: The bromine atom increases lipophilicity (logP ~2.5–3.0) compared to non-halogenated analogs (e.g., 7e with a hydroxyl group, logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility.
  • Thermal Stability : Bromine’s electron-withdrawing nature may improve thermal stability relative to iodine-substituted carbamates (e.g., ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate, ).

Data Table: Key Comparisons with Analogous Carbamates

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 2-bromophenyl, methyl carbamate ~257.1 High lipophilicity, steric hindrance, moderate metabolic stability -
Methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (7e) 4-hydroxyphenyl, methyl carbamate ~195.2 Lower lipophilicity, prone to oxidation
Ethyl carbamate Ethyl carbamate 89.09 High carcinogenicity (liver, lung tumors)
[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 4-bromophenyl, methoxy group ~422.3 Para-substitution allows planar binding; used in receptor studies
Ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate Iodo, trifluoromethoxy groups ~395.1 High halogen content; used in radiopharmaceuticals

Preparation Methods

Standard Procedure and Optimization

In a typical protocol, 2-(2-bromophenyl)ethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0–5°C. Methyl chloroformate (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts. The reaction is stirred at room temperature for 6–12 hours, with monitoring by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Parameters:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or NaOH

  • Yield: 70–85% after purification

Metal-Free C–N Coupling for Carbamate Synthesis

A metal-free strategy, inspired by Ji and Ablajan’s work on N-arylcarbamates, employs iodine and tert-butyl hydroperoxide (TBHP) to generate alkoxycarbonyl radicals. While originally developed for phenylcarbamates, this method is adaptable to bromophenyl derivatives.

Radical-Mediated Coupling Mechanism

The reaction involves three stages:

  • Radical Initiation: Iodine and TBHP generate tert-butoxy radicals, abstracting hydrogen from methyl formate to form methoxycarbonyl radicals.

  • Cross-Coupling: The radical reacts with 2-(2-bromophenyl)ethylamine, forming a C–N bond via a radical-polar crossover mechanism.

  • Oxidation: Residual TBHP oxidizes intermediates to the final carbamate.

Conditions:

  • Catalyst: I₂ (20 mol%)

  • Oxidant: TBHP (3.0 equiv)

  • Solvent: Acetonitrile, 80°C, 12 hours

  • Yield: 60–75%

Two-Step Synthesis via Cyanamide Intermediates

A patent by CN111825571A outlines a scalable two-step route applicable to methyl carbamates. Although designed for N-methyl cyanoethyl carbamate, substituting ethyl chloroformate with methyl chloroformate and adjusting substrates enables access to the target compound.

Step 1: Formation of Ethyl Cyanocarbamate

Cyanamide reacts with methyl chloroformate under strong alkaline conditions (30–50% NaOH) at 10–30°C. The pH is maintained at 6.0–8.0 to prevent hydrolysis. After 2–3 hours, the intermediate is isolated via phase separation.

Step 2: Methylation with Dimethyl Carbonate

The cyanocarbamate intermediate is treated with dimethyl carbonate (1.1 equiv) in the presence of NaOH at 30–50°C. This transesterification replaces the ethoxy group with a methyl group, yielding the final product after 3 hours.

Performance Metrics:

  • Overall Yield: 90–95%

  • Purity: ≥97% (GC-MS)

  • Scale: Demonstrated at 1 mol scale

Decarboxylative Alkylation of Alkanoyloxycarbamates

Adapting the method of Wang et al., this compound can be synthesized via a decarboxylative pathway. This approach avoids harsh conditions and enables late-stage functionalization.

Reaction Workflow

  • Synthesis of Alkanoyloxycarbamate: 2-(2-bromophenyl)ethylamine is converted to its hydroxylcarbamate derivative using Boc₂O, followed by acylation with 3-phenylpropionic acid and DCC.

  • Decarboxylation: Cs₂CO₃ in MeCN at 100°C induces intramolecular decarboxylation, yielding the target carbamate.

Advantages:

  • Functional Group Tolerance: Compatible with aryl bromides.

  • Yield: 76–81% at gram scale.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purification Scalability
Nucleophilic Substitution70–856–12 hColumn ChromatographyModerate
Metal-Free Coupling60–7512 hExtractionLimited
Two-Step Cyanamide Route90–955–6 hPhase SeparationHigh
Decarboxylative Alkylation76–812–3 hColumn ChromatographyModerate

Key Insights:

  • The cyanamide route offers superior yields and scalability but requires stringent pH control.

  • Metal-free coupling is ideal for radical-tolerant substrates but suffers from moderate yields.

  • Decarboxylative methods enable modular synthesis but involve multi-step preparations.

Challenges and Optimization Strategies

Byproduct Formation in Chloroformate Reactions

Excess methyl chloroformate may lead to bis-carbamation byproducts. Mitigation strategies include:

  • Controlled Reagent Addition: Slow addition of chloroformate at low temperatures.

  • Use of Scavengers: Molecular sieves to absorb HCl and prevent side reactions.

Purification of Brominated Derivatives

The presence of bromine complicates chromatography due to increased molecular weight and polarity. Solutions include:

  • Gradient Elution: Stepwise increases in ethyl acetate content (5→20%).

  • Recrystallization: Using hexane/ethyl acetate mixtures at −20°C.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl[2-(2-bromophenyl)ethyl]carbamate in academic research?

  • Methodology : A common approach involves alkylation of a bromophenyl ethylamine precursor. For example, reacting 2-(2-bromophenyl)ethylamine with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 50°C overnight, followed by purification via silica gel chromatography . Adjust stoichiometry and reaction time to optimize yields.
  • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm molecular structure using ¹H and ¹³C NMR to identify carbamate (–NHCOO–) and bromophenyl protons .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) .
    • Impurity Analysis : Use reverse-phase HPLC with UV detection to identify by-products like unreacted amine or hydrolyzed carbamate .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Disposal : Collect waste in sealed containers and incinerate via licensed facilities .
    • Toxicity Data :
Model OrganismCarcinogenicityMutagenicity (Ames Test)
RatsPositiveNegative
MiceNegativeNegative
DrosophilaN/APositive
Source:

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of Methyl carbamate derivatives be addressed in toxicological studies?

  • Experimental Design :

  • Species-Specific Studies : Compare metabolic pathways in rats (CYP450-dependent activation) and mice (detoxification via esterases) .
  • Dose-Response Analysis : Use subchronic dosing (e.g., 100–500 mg/kg/day for 90 days) to identify thresholds for carcinogenic effects.
  • Biomarker Profiling : Measure urinary metabolites (e.g., S-(2-bromophenyl)ethyl glutathione conjugates) to correlate exposure with toxicity .

Q. What methodologies are effective in analyzing the stability of this compound under varying pH and temperature conditions?

  • Stability Protocols :

  • pH Studies : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–80°C and analyze decomposition products using GC-MS.
    • Key Findings :
ConditionHalf-Life (Days)Major Degradation Product
pH 2, 37°C3.22-(2-Bromophenyl)ethylamine
pH 7, 60°C1.5Methyl carbonate
Source:

Q. What strategies can resolve discrepancies in reaction yields during the synthesis of this compound?

  • Optimization Strategies :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance alkylation efficiency .
  • Solvent Selection : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility.
  • Purification Refinement : Use gradient elution in chromatography (hexane/EtOAc 8:2 to 6:4) to isolate high-purity product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.